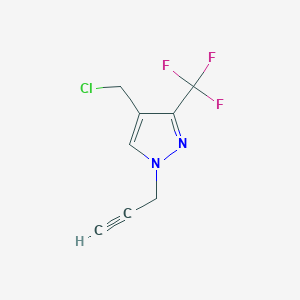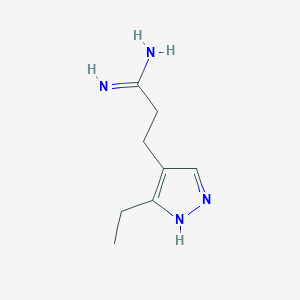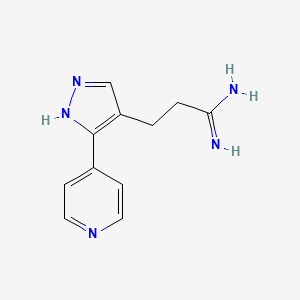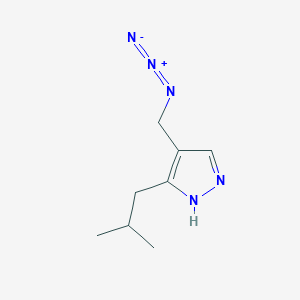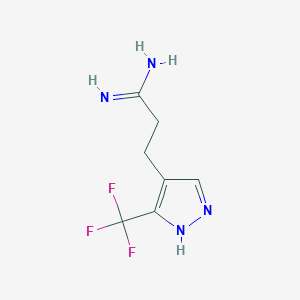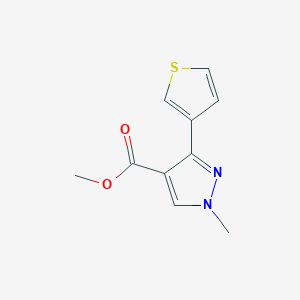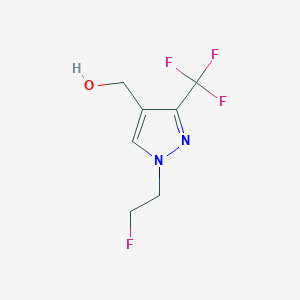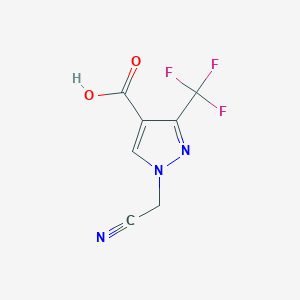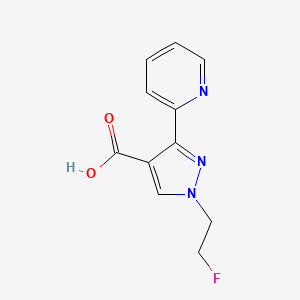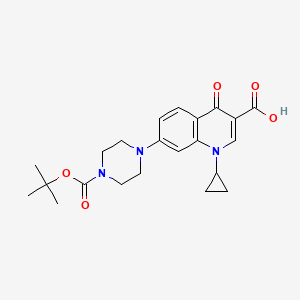
7-(4-(叔丁氧羰基)哌嗪-1-基)-1-环丙基-4-氧代-1,4-二氢喹啉-3-甲酸
描述
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
反应性和合成
喹诺酮羧酸与哌嗪衍生物在水性介质中的反应性研究揭示了环丙沙星和诺氟沙星等喹诺酮抗生素的合成过程。7-氯-1-环丙基-6-氟-4-氧代-1,2-二氢喹啉-3-甲酸与哌嗪之间的反应产生环丙沙星,在该过程中表征并分离出特定的杂质(Kalkote、Sathe、Kharul、Chavan 和 Ravindranathan,1996 年)。
理化性质
研究喹诺酮衍生物的理化性质,包括它们的熔化和解离行为,对于改善环丙沙星等化合物的工业生产中的结晶和纯化过程至关重要。了解这些性质有助于优化这些抗生素的生产过程(Qiuxiang,2002 年)。
新型衍生物和抗菌研究
合成新型环丙沙星衍生物及其随后的抗菌特性评估是一个重要的研究领域。这包括创建哌嗪取代的环丙沙星衍生物并通过光谱研究建立它们的结构。这些衍生物的抗菌活性为开发新的治疗剂提供了见解(Yadav & Joshi,2008 年)。
光化学研究
了解环丙沙星等喹诺酮抗生素在水溶液中的光化学行为对于评估它们在各种环境条件下的稳定性和降解途径至关重要。这些研究涉及检查取代反应、脱羧反应以及添加剂对反应过程的影响(Mella、Fasani 和 Albini,2001 年)。
噻唑烷酮衍生物的合成
基于氟喹诺酮的噻唑烷酮的开发及其抗真菌和抗菌活性的评估是另一项重要应用。这项研究涉及由喹诺酮羧酸合成新化合物并筛选其抗菌特性,为寻找新的抗菌剂做出贡献(Patel & Patel,2010 年)。
作用机制
生化分析
Biochemical Properties
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions due to its structural features. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. The interaction with these enzymes involves the formation of a stable complex that prevents the supercoiling of DNA, thereby inhibiting bacterial growth .
Cellular Effects
The effects of 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway .
Molecular Mechanism
The molecular mechanism of action of 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several key interactions at the molecular level. The compound binds to the active site of bacterial DNA gyrase and topoisomerase IV, forming a stable complex that inhibits their activity. This binding prevents the enzymes from catalyzing the supercoiling of DNA, which is essential for DNA replication and transcription. Additionally, the compound can inhibit the activity of certain kinases in mammalian cells, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .
Metabolic Pathways
7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion in urine and bile. The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by organic anion transporters and effluxed by P-glycoprotein. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 7-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins. It can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound can be directed to the nucleus, where it can inhibit DNA gyrase and topoisomerase IV, or to the mitochondria, where it can induce apoptosis .
属性
IUPAC Name |
1-cyclopropyl-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)24-10-8-23(9-11-24)15-6-7-16-18(12-15)25(14-4-5-14)13-17(19(16)26)20(27)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAUXTZLFINWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



